molecular formula C13H18N2O2 B056026 Geneseroline CAS No. 123871-10-3

Geneseroline

Cat. No. B056026
CAS RN: 123871-10-3
M. Wt: 234.29 g/mol
InChI Key: OPAXVHIAQIXNAM-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geneseroline is a novel compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Geneseroline has several potential applications in scientific research. One of its primary uses is in the study of cellular signaling pathways. Geneseroline has been shown to inhibit the activity of protein kinase C (PKC), which is a critical enzyme in many signaling pathways. This inhibition allows researchers to study the effects of PKC on various cellular processes. Additionally, geneseroline has been shown to have anti-inflammatory effects, making it a valuable tool for studying inflammatory responses in cells.

Mechanism of Action

The mechanism of action of geneseroline is unique compared to other compounds that inhibit PKC activity. Geneseroline binds to the regulatory domain of PKC, preventing its activation by other signaling molecules. This binding is reversible, allowing researchers to control the activity of PKC in a precise manner.
Biochemical and Physiological Effects:
Geneseroline has several biochemical and physiological effects. As mentioned above, geneseroline inhibits PKC activity, which can lead to changes in cellular signaling pathways. Additionally, geneseroline has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of PKC. Finally, geneseroline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The primary advantage of using geneseroline in lab experiments is its ability to inhibit PKC activity in a precise and reversible manner. This allows researchers to study the effects of PKC on various cellular processes. Additionally, geneseroline has been shown to have anti-inflammatory effects, making it a valuable tool for studying inflammatory responses in cells. However, the synthesis of geneseroline is a time-consuming and challenging process, which may limit its use in some labs.

Future Directions

There are several future directions for research on geneseroline. One area of research is the study of the effects of geneseroline on various cellular signaling pathways. Additionally, geneseroline may have potential applications in the treatment of neurodegenerative diseases, given its neuroprotective effects. Finally, researchers may explore the use of geneseroline in combination with other compounds to enhance its effects.
In conclusion, geneseroline is a valuable tool for scientific research, with potential applications in the study of cellular signaling pathways, inflammatory responses, and neurodegenerative diseases. Its unique mechanism of action and biochemical and physiological effects make it a valuable addition to the researcher's toolkit. Further research on geneseroline is necessary to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of geneseroline is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then converted into geneseroline through a series of chemical reactions. The final product is then purified through a process of chromatography to obtain a pure form of geneseroline. The synthesis of geneseroline is a time-consuming and challenging process, but the resulting compound is highly valuable for scientific research.

properties

CAS RN

123871-10-3

Product Name

Geneseroline

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-ol

InChI

InChI=1S/C13H18N2O2/c1-13-6-7-14(2)17-12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13-/m0/s1

InChI Key

OPAXVHIAQIXNAM-STQMWFEESA-N

Isomeric SMILES

C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)O)C)C

SMILES

CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C

Canonical SMILES

CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C

Other CAS RN

123871-10-3

synonyms

geneseroline

Origin of Product

United States

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